Adenallene
Description
Structure
2D Structure
Properties
CAS No. |
114987-18-7 |
|---|---|
Molecular Formula |
C9H9N5O |
Molecular Weight |
203.20 g/mol |
IUPAC Name |
4-(6-aminopurin-9-yl)buta-2,3-dien-1-ol |
InChI |
InChI=1S/C9H9N5O/c10-8-7-9(12-5-11-8)14(6-13-7)3-1-2-4-15/h2-3,5-6,15H,4H2,(H2,10,11,12) |
InChI Key |
TYQIYCWCVLIXPH-UHFFFAOYSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)C=C=CCO)N |
Canonical SMILES |
C1=NC(=C2C(=N1)[N+](=CC=CCO)C=N2)[NH-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Adenallene; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Adenallene
Synthetic Routes to Adenallene Core Structure
The core structure of this compound, featuring an adenine (B156593) base linked to a 4-hydroxybuta-1,2-dienyl chain, can be accessed through various synthetic pathways.
Racemic forms of allenols, including this compound, have traditionally been synthesized via methods originating from alkynes. Common methodologies involve the homologation of propargylic alcohols or the addition of propargyl bromides to aldehydes csic.es. Additionally, activated allenes can serve as starting materials in aldol-type additions to carbonyl compounds csic.es.
For this compound specifically, modified procedures for its preparation have been reported acs.org. One approach involves basic equilibration from corresponding alkynol precursors csic.es. This method highlights the interconversion capabilities of allene (B1206475) systems.
Given that the anti-HIV activity of this compound is closely dependent on the absolute configuration of its allene moiety, with the (R)-isomer being the active species, enantioselective synthesis and stereochemical control are paramount csic.es. The synthesis of enantioenriched allenols can involve generating axial chirality, central chirality, or both csic.es.
The principal methodologies for synthesizing enantioenriched allenols fall into three general categories: chirality transfer from enantioenriched starting materials, asymmetric synthesis using enantiopure catalysts, and kinetic or dynamic resolution of racemic allenols csic.es.
Enzymatic resolution is a powerful technique for separating enantiomers from a racemic mixture, leveraging the high enantioselectivity of enzymes youtube.comtudelft.nl. Racemic this compound (1a) has been successfully resolved using adenosine (B11128) deaminase (ADA) acs.orgnih.govresearchgate.net. This enzyme catalyzes the deamination of this compound, preferentially acting on one enantiomer.
In a notable study, racemic this compound was subjected to deamination with adenosine deaminase, which was monitored by HPLC using a Chiralcel CA-1 column acs.orgnih.gov. This process yielded (-)-Adenallene (2), which was determined to have the R-configuration through single crystal X-ray diffraction, and (+)-Hypoxallene (4) acs.orgnih.gov. The (+)-Hypoxallene was then converted to its acetate (B1210297) (5), which could be further transformed into (+)-Adenallene (3) (S-enantiomer) via reaction with trifluoromethanesulfonic anhydride (B1165640) and pyridine, followed by ammonolysis, with the final product depending on the solvent used in the ammonolysis step acs.orgnih.gov.
This enzymatic kinetic resolution demonstrated different kinetic parameters for the R- and S-enantiomers of this compound. The Michaelis-Menten constant (K_m) for the S-form (3) was 0.41 mM, with a maximum reaction rate (V_max) of 530 µmol/min. For the R-form (2), the K_m was 0.52 mM, and the V_max was 18.5 µmol/min acs.orgnih.gov. This significant difference in V_max highlights the enzyme's enantioselectivity.
Table 1: Kinetic Parameters of this compound Enantiomers with Adenosine Deaminase
| Enantiomer | K_m (mM) | V_max (µmol/min) |
| S-Adenallene | 0.41 | 530 |
| R-Adenallene | 0.52 | 18.5 |
Asymmetric synthesis aims to create chiral molecules directly in an enantiomerically enriched form. For allenols, this often involves chirality transfer from existing stereogenic centers or the use of chiral catalysts csic.es.
One approach involves the reduction of optically pure allenoic acids with reducing agents like LiAlH4 to yield enantioenriched β- and γ-allenols csic.es. Efficient chirality transfer has also been observed in the DIBAL-H-promoted reduction of racemic α-allenoates to α-allenols csic.es.
Chirality transfer from enantioenriched starting materials is a common strategy. For instance, optically pure oxazolidines have been employed as chiral inductors, leading to allenols with up to 99% enantiomeric excess (ee) csic.es. Gold-catalyzed cyclization reactions of allenols have also shown promise in achieving asymmetric synthesis through chirality transfer from enantioenriched allenols thieme-connect.com.
Recent advancements include chromium-catalyzed enantioconvergent allenylation of aldehydes with racemic propargyl halides, providing access to a range of chiral α-allenols with adjacent axial and central chiralities with excellent regio-, diastereo-, and enantioselectivity researchgate.net. Another method involves rhodium-catalyzed direct hydrosulfonylation of allenes and alkynes, which enables the highly regio- and enantioselective synthesis of chiral allylic sulfones organic-chemistry.org. This method utilizes C1-symmetric P,N-ligands, achieving up to 97% ee organic-chemistry.org.
Enantioselective Synthesis and Stereochemical Control
Design and Synthesis of this compound Analogues and Prodrugs
The development of this compound analogues and prodrugs aims to enhance its therapeutic efficacy, stability, and bioavailability. Analogues often involve structural modifications to the allene chain or the adenine base, while prodrugs are designed to release the active drug upon metabolic activation.
This compound itself is an acyclic nucleoside analogue, and its structure has been a basis for further modifications pnas.orgpnas.org. For example, a spiro[3.3]heptane derivative was synthesized as an this compound analogue to investigate the importance of the allenic system for antiretroviral activity diva-portal.org. This analogue showed activity, though it was less potent than this compound diva-portal.org.
Phosphorylated and phosphoramidate (B1195095) derivatives are commonly synthesized to overcome the poor cellular uptake of nucleoside analogues, as the initial phosphorylation step is often rate-limiting for their biological activity acs.org. These derivatives act as prodrugs, designed to be converted intracellularly into the active monophosphate form.
Lipophilic phosphodiester amidates derived from this compound (1a) and its (R)-enantiomer (3a) have been synthesized and studied researchgate.netnih.gov. These phosphodiester amidates were found to be more biologically active than their parent non-phosphorylated compounds researchgate.netnih.gov. For instance, analogues 2a (derived from racemic this compound) and 4a (derived from (R)-Adenallene) demonstrated effective anti-HIV activity with EC50 values of approximately 0.88 µM and 0.21 µM, respectively nih.gov. These analogues were 16 and 28 times more effective than their parent compounds, respectively nih.gov.
Table 2: Anti-HIV Activity of this compound and its Phosphodiester Amidate Analogues
| Compound | Parent Compound | EC50 (µM) | Fold Increase in Potency |
| Analogue 2a | Racemic this compound | ~0.88 | 16 |
| Analogue 4a | (R)-Adenallene | ~0.21 | 28 |
The synthesis of (SATE)-phosphate prodrugs, a type of phosphoramidate, often involves the coupling of a phosphoramidite (B1245037) intermediate with a nucleoside, followed by in situ oxidation acs.orgnih.gov. This strategy has been successfully applied to this compound acs.orgnih.gov. Hydrolytic studies of these phosphodiester amidates, such as analogue 2a, have shown that they are typically hydrolyzed by intracellular esterases to yield stable phosphomonoester amidate intermediates, like this compound 4'-phosphoralaninate (10a), as the major product nih.gov.
Phosphonates, which are isosteric and isoelectronic to phosphates but more stable, have also been explored as phosphate (B84403) mimics in the context of antiviral nucleotide drugs researchgate.netiris-biotech.de. While specific phosphonate (B1237965) derivatives of this compound are not detailed in the provided context, the general strategy of using phosphonates to overcome the lability of phosphoester bonds is relevant to the design of this compound prodrugs researchgate.netiris-biotech.de.
Structure Activity Relationship Sar Elucidation for Adenallene and Its Analogues
Stereochemical Determinants of Biological Efficacy
The presence of a chiral center in adenallene leads to the existence of enantiomers, which often exhibit differential biological activities due to their specific interactions with chiral biological targets. chem960.com
Differential Antiviral Potency of (R)- and (S)-Enantiomers
Studies on the optically pure enantiomers of this compound have revealed a significant difference in their anti-HIV-1 potency. The (R)-enantiomer of this compound, identified as (-)-adenallene, demonstrated potent inhibition of HIV-1 replication and cytopathic effect in ATH8 cell cultures. Its inhibitory concentration 50% (IC50) was determined to be 5.8 µM. In contrast, the (S)-enantiomer, (+)-adenallene, exhibited considerably lower activity, with an IC50 exceeding 200 µM. This pronounced enantioselectivity underscores the importance of stereochemistry for the antiviral efficacy of this compound.
Table 1: Antiviral Potency of this compound Enantiomers against HIV-1
| Enantiomer | IC50 against HIV-1 (ATH8 cells) |
| (R)-Adenallene | 5.8 µM |
| (S)-Adenallene | > 200 µM |
Enantioselective Interactions with Key Biological Targets and Enzymes
The differential antiviral potency of this compound enantiomers is further reflected in their distinct interactions with biological enzymes, particularly adenosine (B11128) deaminase. Kinetic analyses of the deamination of (R)- and (S)-adenallene by adenosine deaminase revealed varied substrate specificities. The (S)-enantiomer exhibited a Michaelis constant (Km) of 0.41 mM and a maximum reaction rate (Vmax) of 530 µmol/min. Conversely, the (R)-enantiomer showed a Km of 0.52 mM and a significantly lower Vmax of 18.5 µmol/min. These findings indicate that both (R)- and (S)-enantiomers of this compound can act as nucleoside analogues, but their enantioselectivity varies for different enzymes or receptors. The enantioselectivity observed in adenosine deaminase-catalyzed deamination is notably opposite to that seen in enzyme-catalyzed acylations of this compound and cytallene (B40900).
Table 2: Kinetics of this compound Enantiomer Deamination by Adenosine Deaminase
| Enantiomer | Km (mM) | Vmax (µmol/min) |
| (R)-Adenallene | 0.52 | 18.5 |
| (S)-Adenallene | 0.41 | 530 |
Structural Features Critical for Antiretroviral Activity
Beyond stereochemistry, specific structural elements within the this compound molecule are indispensable for its antiretroviral activity.
Role of the Allenic (Butadienyl) Moiety and Cumulated Double Bonds
A crucial structural characteristic contributing to this compound's antiretroviral activity is the presence of the allene (B1206475) (butadienyl) moiety, which contains two cumulated double bonds. thegoodscentscompany.com Specifically, the double bonds located between the 1' and 2' carbons and between the 2' and 3' carbons of the four-carbon chain are essential for conferring antiretroviral activity in purine (B94841) or pyrimidine (B1678525) derivatives. thegoodscentscompany.comnih.gov This allene substituent provides a rigid structural framework, replacing the flexible ribose ring found in conventional nucleosides. Studies involving spirocyclic analogues of this compound, designed to investigate the importance of this allenic system, have shown that while these analogues retain some activity, they are generally not as potent as this compound, further highlighting the critical role of the allene moiety.
Influence of Nucleobase Identity on Activity Profile
The identity of the nucleobase significantly influences the activity profile of this compound analogues. This compound, with its adenine (B156593) nucleobase, and cytallene, featuring a cytosine nucleobase, have both demonstrated high anti-HIV activity. thegoodscentscompany.comnih.gov However, extensive structure-activity relationship studies on a limited series of allenic analogues have indicated that this compound and cytallene are the primary analogues possessing high anti-HIV activity. This suggests that other nucleobases, when incorporated into the allenic framework, may not confer comparable antiretroviral efficacy, thereby emphasizing the specificity of adenine and cytosine in this structural context for potent anti-HIV effects.
Mechanistic and Pharmacological Investigations of Adenallene
Antiviral Mechanisms of Action against Human Immunodeficiency Virus (HIV)
Adenallene exhibits a multifaceted antiviral profile against HIV, targeting several key stages of the viral replication cycle. Its efficacy extends to both HIV-1 and HIV-2, demonstrating broad-spectrum activity within the retrovirus family.
Inhibition of HIV-1 and HIV-2 Replication Cycles
This compound has been shown to inhibit the infectivity, replication, and cytopathic effect of both Human Immunodeficiency Virus type 1 (HIV-1) and Human Immunodeficiency Virus type 2 (HIV-2) in in vitro studies. This inhibition is significant, protecting various CD4+ T-cell lines from viral infectivity and the associated cytopathic effects wikipedia.org.
Further research has highlighted the enantioselective nature of this compound's anti-HIV activity. The R-enantiomer of this compound demonstrated a more potent inhibitory effect on HIV-1 replication and cytopathic effect in ATH8 cell cultures, with an IC50 (half maximal inhibitory concentration) of 5.8 µM. In contrast, the S-enantiomer exhibited considerably less activity, with an IC50 exceeding 200 µM sigmaaldrich.comnih.gov. This suggests that the stereochemistry of this compound plays a critical role in its antiretroviral efficacy.
Table 1: Anti-HIV-1 Activity of this compound Enantiomers in ATH8 Cells
| Compound | IC50 (µM) sigmaaldrich.comnih.gov |
| (R)-Adenallene | 5.8 |
| (S)-Adenallene | > 200 |
Modulation of Viral Protein Expression (e.g., HIV-1 gag-encoded protein)
This compound has been observed to inhibit the expression of the HIV-1 gag-encoded protein wikipedia.org. The Gag polyprotein is a vital structural protein of HIV, playing a central role in the late phase of the viral lifecycle. It is essential for virion assembly, including binding to the plasma membrane, forming the spherical viral particles, recruiting viral envelope (Env) proteins, and packaging the genomic RNA. Initially synthesized as a precursor protein (p55), Gag is subsequently cleaved by the viral protease into mature proteins such as matrix protein (p17), capsid protein (p24), and nucleocapsid protein (p7). The proper modulation of Gag/Gag-Pol frameshifting is critical for maintaining the correct ratio of these polyproteins, which is indispensable for virion structure and infectivity. By inhibiting the expression of this critical viral protein, this compound disrupts the assembly and maturation of new viral particles.
Protection of CD4+ T-Lymphocyte Viability
A significant aspect of this compound's antiviral activity is its capacity to protect CD4+ T-cell lines from the infectivity and cytopathic effects of HIV-1 wikipedia.org. CD4+ T-lymphocytes, often referred to as helper T cells, are integral components of the adaptive immune system, orchestrating various immune responses. HIV primarily targets and depletes these cells, leading to the progressive immunodeficiency characteristic of AIDS. The preservation of CD4+ T-cell viability by this compound underscores its potential to mitigate the cellular damage caused by HIV infection, thereby supporting immune function. Studies monitoring total viable cell counts over time, typically on day 7 for ATH8 cells and day 15 for TM11 cells, have demonstrated this protective effect wikipedia.org.
Enzymatic Biotransformations and Metabolic Fate
Understanding the metabolic fate of this compound is crucial for its pharmacological characterization. Like many nucleoside analogues, this compound undergoes enzymatic transformations within biological systems.
Deamination Pathways Catalyzed by Adenosine (B11128) Deaminase
This compound is a substrate for deamination pathways, primarily catalyzed by the enzyme adenosine deaminase (ADA) sigmaaldrich.comnih.gov. ADA (EC 3.5.4.4) is a key enzyme in purine (B94841) metabolism, responsible for the irreversible hydrolytic deamination of adenosine and deoxyadenosine (B7792050) to their respective inosine (B1671953) products (inosine and deoxyinosine).
Studies on the deamination of this compound revealed that racemic this compound can be quantitatively deaminated to hypoxallene. While this process indicates a broad substrate specificity for ADA, the stereoselectivity of deamination differs significantly between the enantiomers of this compound. Kinetic analyses of the R- and S-enantiomers of this compound with adenosine deaminase showed distinct parameters:
Table 2: Kinetic Parameters for Deamination of this compound Enantiomers by Adenosine Deaminase
| Compound | Km (mM) sigmaaldrich.comnih.gov | Vmax (µmol/min) sigmaaldrich.comnih.gov |
| (R)-Adenallene | 0.52 | 18.5 |
| (S)-Adenallene | 0.41 | 530 |
These results indicate that while both enantiomers are substrates for ADA, the S-enantiomer is deaminated much more efficiently than the R-enantiomer sigmaaldrich.comnih.gov. This enzymatic preference contrasts with the observed anti-HIV activity, where the R-enantiomer is more potent. This differential enantioselectivity for enzymatic deamination versus anti-HIV activity suggests that both R- and S-enantiomers of this compound can function as nucleoside analogues with varied selectivity for different enzymes or receptors sigmaaldrich.comnih.gov. The deamination process effectively converts the adenine (B156593) moiety of this compound to hypoxanthine (B114508) sigmaaldrich.com.
Prodrug Activation Mechanisms via Intracellular Esterases
Prodrugs are inactive compounds that undergo metabolic conversion within the body to release an active pharmacological agent. A common strategy for prodrug activation involves the hydrolysis of ester bonds by ubiquitous intracellular esterases fishersci.co.uknih.gov. These enzymes cleave the ester linkages, liberating the parent drug and enhancing its bioavailability or targeted delivery fishersci.co.uk.
In the context of this compound, studies have explored the use of phosphotriester derivatives to enhance its anti-HIV activity in cell culture wikipedia.org. Such derivatives are designed to be cleaved by intracellular esterases, thereby increasing the effective concentration of the active this compound within target cells. This approach leverages the enzymatic machinery of the cell to convert a less active precursor into its potent therapeutic form, highlighting the importance of esterase-mediated activation in the pharmacological profile of this compound prodrugs wikipedia.orgfishersci.co.ukmims.com.
Broader Biological Activities and Therapeutic Potential of this compound Analogues
The structural modifications inherent in this compound and its analogues contribute to a diverse range of biological activities, particularly against viral pathogens and in modulating enzyme function.
Exploration of Anticancer Properties
Nucleoside analogues, as a class of compounds, have a long-standing history in cancer chemotherapy, acting as antimetabolites that interfere with DNA synthesis and interact with various intracellular targets to induce cytotoxicity guidetopharmacology.org. While the broader category of nucleoside analogues demonstrates significant anticancer potential, specific detailed research findings focusing on the anticancer properties of this compound or its direct analogues are not extensively documented in the provided literature. Research in this area often investigates the general mechanisms by which nucleoside analogues exert their cytotoxic effects, such as competition with physiological nucleosides and inhibition of key enzymes involved in cell proliferation guidetopharmacology.org.
Activity Against Other Viral Pathogens (e.g., Herpesviruses)
This compound has demonstrated significant antiviral activity, particularly against human immunodeficiency virus (HIV). It effectively inhibits the replication and cytopathic effect of both HIV-1 and HIV-2 in vitro wikipedia.orgwikipedia.orgmims.com. The anti-HIV activity of this compound is enantioselective; the R-enantiomer of this compound inhibited HIV-1 replication in ATH8 cell culture with an IC50 of 5.8 µM, whereas the S-enantiomer exhibited considerably less activity (IC50 > 200 µM) wikipedia.org. This enantioselectivity suggests specific interactions with viral or cellular targets.
Beyond HIV, the broader class of acyclic nucleoside analogues, including those with allenic or methylenecyclopropane (B1220202) moieties, has shown a wider spectrum of antiviral activity. For instance, methylenecyclopropane analogues, structurally related to allenic nucleoside analogues like this compound, have exhibited efficacy against various herpesviruses. These include human cytomegalovirus (HCMV), murine cytomegalovirus (MCMV), herpes simplex virus types 1 and 2 (HSV-1 and HSV-2), varicella-zoster virus (VZV), and Epstein-Barr virus (EBV) wikipedia.orgwikipedia.org. Another allenic analogue, cytallene (B40900), has also shown activity against hepatitis B virus (HBV) in addition to HIV wikipedia.org.
Enzyme Inhibitory Profiles
This compound and its enantiomers demonstrate varied inhibitory profiles against certain enzymes, highlighting their potential as enzyme modulators. A notable interaction is with adenosine deaminase (ADA), an enzyme involved in purine metabolism. Both the R- and S-enantiomers of this compound can function as nucleoside analogues with differing enantioselectivity for various enzymes or receptors wikipedia.org.
Kinetic studies on the deamination of R- and S-enantiomers of this compound catalyzed by adenosine deaminase have provided specific parameters. The Michaelis-Menten constant (Km) values for the S-form and R-form were determined to be 0.41 mM and 0.52 mM, respectively. The maximum reaction velocity (Vmax) values were 530 µmol/min for the S-form and 18.5 µmol/min for the R-form wikipedia.org. These results indicate that adenosine deaminase processes the S-enantiomer much more efficiently than the R-enantiomer, demonstrating a clear enantioselective preference in its enzymatic deamination.
Table 1: Kinetic Parameters of this compound Enantiomers with Adenosine Deaminase
| Enantiomer | Km (mM) | Vmax (µmol/min) |
| S-Adenallene | 0.41 | 530 |
| R-Adenallene | 0.52 | 18.5 |
This differential interaction with adenosine deaminase underscores the importance of stereochemistry in the biological activity and metabolic fate of this compound.
Advanced Analytical and Computational Approaches in Adenallene Research
Advanced Spectroscopic and Chromatographic Characterization
Advanced spectroscopic and chromatographic techniques are fundamental for the isolation, purification, identification, and detailed structural analysis of Adenallene.
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound, quantifying its presence in samples, and, crucially, resolving its enantiomers. Given that this compound exhibits chirality, the separation of its (R)- and (S)-enantiomers is paramount for understanding their individual properties and activities. Chiral HPLC, which employs specialized chiral stationary phases, is specifically designed to achieve this separation. nih.govresearchgate.netrasayanjournal.co.innih.govmdpi.com This technique allows for the baseline resolution of enantiomers, enabling the determination of enantiomeric excess and purity. The high chromatographic separation power, reproducible retention times, and robust quantitation capabilities of HPLC make it essential for quality control and research involving this compound. thermofisher.com
Table 1: Typical Chiral HPLC Parameters for Enantiomeric Resolution
| Parameter | Description / Typical Range |
| Column Type | Chiral Stationary Phase (e.g., Amylose- or Cellulose-based) nih.govresearchgate.netrasayanjournal.co.in |
| Mobile Phase | Organic solvents (e.g., Hexane, Ethanol, Methanol, MTBE) with modifiers (e.g., TFA, DEA, Ethylenediamine) nih.govresearchgate.netrasayanjournal.co.in |
| Flow Rate | 0.5 – 1.0 mL/min rasayanjournal.co.in |
| Detection Wavelength | UV (e.g., 246 nm for purine (B94841) derivatives) rasayanjournal.co.in |
| Temperature | Ambient to 30°C rasayanjournal.co.in |
| Resolution (Rs) | Typically > 1.5, ideally > 2.0 nih.govrasayanjournal.co.in |
| Limit of Detection (LOD) | µg/mL range (e.g., 0.06 µg/mL) nih.gov |
| Limit of Quantitation (LOQ) | µg/mL range (e.g., 0.2 µg/mL) nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of organic compounds, including this compound. By analyzing the resonance frequencies, chemical shifts, and multiplicities of atomic nuclei (primarily ¹H and ¹³C), NMR provides a unique fingerprint of a molecule's chemical environment, connectivity, and arrangement of atoms. mdpi.comslideshare.net Both one-dimensional (1D) NMR experiments (e.g., ¹H NMR, ¹³C NMR) and two-dimensional (2D) NMR techniques (e.g., COSY, HSQC, HMBC, NOESY) are employed to assign proton and carbon resonances, identify functional groups, and determine the spatial relationships between atoms. mdpi.comipb.ptnih.gov For a molecule like this compound with its purine core and allene (B1206475) side chain, comprehensive NMR analysis would be crucial to confirm its synthesized structure and understand any conformational preferences in solution.
Table 2: Key NMR Spectroscopic Data for Structural Elucidation
| NMR Experiment | Information Provided | Relevance to this compound |
| ¹H NMR | Number of protons, chemical environment, spin-spin coupling, integration. mdpi.comslideshare.net | Confirmation of proton positions on purine and allene. |
| ¹³C NMR | Number of unique carbons, hybridization, electronic environment. mdpi.comslideshare.net | Identification of allene carbons (sp² and sp). |
| COSY | Proton-proton correlations through bonds. mdpi.com | Connectivity of protons within the allene chain. |
| HSQC | One-bond proton-carbon correlations. mdpi.com | Direct assignment of carbons to their attached protons. |
| HMBC | Long-range proton-carbon correlations. mdpi.com | Connectivity across the purine-allene linkage. |
| NOESY | Spatial proximity of protons. mdpi.com | Conformational insights, especially around the allene. |
X-ray crystallography stands as the most definitive method for determining the three-dimensional structure of molecules, including the absolute configuration of chiral compounds and their conformational analysis. researchgate.netspringernature.comd-nb.info For this compound, its absolute configuration has been determined using this technique. tesisenred.net The ability to distinguish between enantiomers through X-ray crystallography stems from resonant scattering, which introduces small deviations in diffraction patterns (Bijvoet differences). researchgate.net While challenging for light-atom organic compounds due to the weak anomalous scattering effect, advanced methods focusing on Bijvoet differences and Bayesian statistics can provide reliable results. researchgate.net Beyond absolute configuration, X-ray crystallography also provides precise bond lengths, bond angles, and torsion angles, offering invaluable data for understanding the preferred solid-state conformation of this compound.
Table 3: Key Data from X-ray Crystallographic Analysis
| Data Type | Description | Significance for this compound |
| Crystal System | Arrangement of unit cell axes and angles. | Fundamental crystallographic property. |
| Space Group | Symmetry elements within the crystal lattice. | Indicates molecular packing and symmetry. |
| Unit Cell Parameters | Dimensions (a, b, c) and angles (α, β, γ) of the unit cell. | Defines the repeating unit in the crystal. |
| Flack Parameter | Indicates the correctness of absolute configuration (close to 0 for correct, close to 1 for inverted). d-nb.info | Crucial for confirming the absolute stereochemistry of chiral this compound. |
| Bond Lengths | Distances between bonded atoms. | Provides precise structural dimensions. |
| Bond Angles | Angles between three bonded atoms. | Reveals local geometry and strain. |
| Torsion Angles | Angles describing rotation around bonds. | Essential for conformational analysis, especially of the allene chain. |
Mass Spectrometry (MS) techniques, particularly when coupled with chromatographic separation methods like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are powerful tools for the identification, quantification, and analysis of this compound and its potential metabolites. thermofisher.comlcms.czlcms.cznih.govnih.gov LC-MS is widely used for analyzing polar and non-polar metabolites, providing high sensitivity and resolution for complex mixtures. lcms.cz It is particularly effective for non-volatile or thermally labile compounds. GC-MS, on the other hand, is well-suited for volatile metabolites, often requiring chemical derivatization to increase volatility and thermal stability. thermofisher.comlcms.cz GC-MS generates reproducible molecular fragmentation patterns, which can be compared against spectral libraries (e.g., NIST) for rapid compound identification. thermofisher.com Both techniques provide molecular weight information and fragmentation patterns that are crucial for confirming the identity of this compound and for detecting and characterizing any related metabolic products in biological systems.
Table 4: Applications of Mass Spectrometry in this compound Research
| Technique | Primary Application | Advantages | Considerations |
| LC-MS | Identification, quantification, metabolite profiling of non-volatile/polar compounds. lcms.cznih.gov | High sensitivity, broad applicability to diverse compounds. lcms.cz | Ion suppression, limited fragmentation with soft ionization. nih.gov |
| GC-MS | Identification, quantification, metabolite profiling of volatile compounds. thermofisher.comnih.gov | High chromatographic separation power, reproducible fragmentation. thermofisher.com | Requires derivatization for many metabolites. thermofisher.com |
| MS/MS | Structural confirmation, elucidation of unknown structures. lcms.cznih.gov | Provides detailed fragmentation information. | Requires precursor ion isolation. |
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling approaches complement experimental techniques by providing theoretical insights into the structure, dynamics, and interactions of this compound. iu.edukallipos.gr
Computational chemistry methods, including quantum mechanics and molecular mechanics, are employed to study molecular structure, physicochemical properties, and spectroscopic characteristics. kallipos.gr For this compound, conformational analysis using these methods can predict stable three-dimensional arrangements, especially considering the flexibility introduced by the allene moiety. Molecular dynamics (MD) simulations are a powerful tool within molecular modeling that capture the behavior of molecules, including proteins and small molecules, in full atomic detail over time. mdpi.comnih.gov By simulating the movement of atoms based on classical mechanics, MD simulations can provide insights into the dynamic interactions, conformational changes, and stability of this compound in various environments, such as solution or within a biological system. mdpi.comnih.gov This allows researchers to explore the conformational landscape of this compound, identify low-energy conformers, and understand how its structure might change and interact with other molecules over time.
Table 5: Computational Chemistry and Molecular Dynamics Parameters
| Parameter Type | Description / Typical Application | Relevance to this compound |
| Quantum Mechanics (QM) | Calculation of electronic structure, energies, geometries (e.g., DFT). kallipos.gr | Precise geometry optimization, vibrational analysis, and electronic properties of this compound. |
| Molecular Mechanics (MM) | Force field-based calculations for larger systems. kallipos.gr | Efficient energy minimization and conformational searching for complex this compound structures. |
| Conformational Analysis | Systematic exploration of molecular conformations. kallipos.gr | Identifying stable conformers of this compound, especially related to the allene and purine ring. |
| Molecular Dynamics (MD) Simulations | Simulating atomic motions over time to study dynamic behavior. mdpi.comnih.govnih.gov | Investigating flexibility, stability, and potential interactions of this compound in solution or with biomolecules. |
| Simulation Time Scale | Nanoseconds to microseconds or longer. mdpi.comnih.gov | Capturing relevant conformational transitions or binding events of this compound. |
| Force Field | Set of equations and parameters for interatomic interactions. nih.gov | Accurate representation of this compound's intramolecular and intermolecular forces. |
Toxicological Profiles and Safety Considerations in Adenallene Research
Strategies for Mitigating Toxicity through Prodrug Design
Prodrug design represents a significant chemical strategy to enhance the therapeutic efficacy of a drug while simultaneously minimizing its potential toxicity wikipedia.orgnih.gov. This approach involves chemically modifying a parent drug into an inactive or less active derivative (the prodrug) that undergoes metabolic conversion within the body to release the active compound at the target site. For nucleoside analogues like Adenallene, prodrug strategies are often employed to overcome limitations such as poor bioavailability, inadequate cellular uptake, or rapid metabolism nih.govctdbase.org.
The application of prodrug design to this compound has been explored to improve its anti-HIV activity. One notable example involves the synthesis of the bis(S-pivaloyl-2-thioethyl) phosphotriester derivative of this compound. This mononucleotide prodrug demonstrated increased effectiveness compared to the parent nucleoside in inhibiting HIV-1 replication across several human T4 lymphoblastoid cell lines wikipedia.orgnih.gov. This suggests that the prodrug modification successfully facilitated better delivery or intracellular activation, leading to enhanced antiviral potency.
However, the success of prodrug design is not universal, and different modifications can yield varying results. For instance, an this compound phosphoralaninate derivative was reported to be inactive against HIV, and its more polar nature was hypothesized to hinder its penetration through the cellular membrane thegoodscentscompany.com. This highlights the complexity of prodrug development, where factors such as the choice of promoiety, linker chemistry, and target enzyme specificity must be carefully considered to achieve the desired therapeutic outcome and toxicity mitigation nih.gov. The goal is to design prodrugs that are preferentially activated in diseased tissues, thereby reducing systemic exposure and adverse effects on healthy tissues nih.gov.
Translational Research and Future Trajectories for Adenallene Based Therapeutics
Translational Significance in Antiretroviral Drug Development
Adenallene has been identified as a nucleoside analogue possessing anti-HIV activity chem960.comnih.gov. Its mechanism of action is believed to involve phosphorylated forms, though the specific enzymes responsible for its phosphorylation, unlike those for cytallene (B40900), have not been fully elucidated chem960.com. This phosphorylation is a critical step for its antiviral efficacy, as the active forms are typically nucleoside triphosphates that interfere with viral replication.
A key translational advancement has been the development of prodrugs of this compound, which have demonstrated significantly enhanced anti-HIV activity in cell culture compared to the parent compound chem960.comnih.gov. For instance, certain lipophilic phosphodiester amidates derived from this compound exhibited substantially greater efficacy. These prodrugs were found to be 16 to 28 times more effective than their parent compounds in inhibiting HIV-1 replication in human T4 lymphoblastoid cell lines nih.gov. This enhancement is attributed to improved cellular uptake and intracellular conversion to the active antiviral forms nih.gov.
Metabolically, deamination represents a major route for this compound in murine leukemia L1210 cells chem960.com. Comparative studies with other allenic analogues, including guanallene, hypoxallene, 2,6-diaminopurine, and thymallene, have indicated that only this compound and Cytallene exhibit high anti-HIV activity within this series chem960.com. This highlights the specificity of the structural requirements for potent antiviral action among these analogues.
Table 1: Enhanced Anti-HIV Activity of this compound Prodrugs
| Compound Type | Relative Anti-HIV Activity (vs. Parent) | Reference Cell Line |
| This compound Prodrugs (Phosphodiester Amidates) | 16 to 28 times higher | Human T4 Lymphoblastoid Cell Lines |
Expanding Therapeutic Horizons for this compound and its Derivatives
While current research has predominantly centered on HIV, the broader field of antiviral drug development actively explores compounds with broad-spectrum activity against various viral pathogens. The observed success in enhancing this compound's anti-HIV activity through derivatization suggests a potential pathway for investigating modified forms of this compound against a wider array of viruses. This expansion would involve systematic screening and structural modifications aimed at targeting conserved viral processes across different viral families.
Identified Gaps and Emerging Directions in this compound Research
Despite the promising attributes of this compound, several critical gaps in research need to be addressed to fully realize its therapeutic potential. These gaps also define key emerging directions for future investigations.
A significant gap exists in the comprehensive refinement of structural optimization methodologies for developing more potent and selective this compound analogues chem960.com. Early structure-activity relationship studies have shown that even subtle structural alterations, such as the addition of a hydroxymethyl group, can lead to a drastic reduction in anti-HIV efficacy chem960.com. This underscores the highly sensitive nature of the allene (B1206475) moiety and the necessity for precise, rational drug design strategies. Furthermore, the exact metabolic transformations of certain prodrugs, such as the conversion of phosphoramidate (B1195095) 13 to monophosphate 14 in the proposed mechanism of action for an this compound prodrug, remain unclear chem960.com. A deeper understanding of these metabolic pathways is crucial to guide the design of more effective and stable derivatives.
Future research should actively explore novel target pathways and disease models beyond the established reverse transcriptase inhibition in HIV chem960.comnih.gov. The persistent challenge of HIV's ability to establish latent reservoirs highlights an area for potential investigation, examining whether this compound or its derivatives can impact these dormant viral populations or other critical steps in the viral replication cycle. Additionally, based on its unique chemical structure as a nucleoside analogue, investigating the compound's potential activity against other viral infections (e.g., broad-spectrum antiviral activity) or even non-viral diseases represents an important emerging direction. This would necessitate screening against a broader panel of pathogens and exploring diverse cellular and molecular targets that might be influenced by this compound or its optimized derivatives.
Q & A
Q. How should researchers address outliers or anomalies in this compound experimental datasets?
Q. What frameworks support robust meta-analysis of this compound’s thermodynamic properties across heterogeneous studies?
- Methodological Answer : Use PRISMA guidelines to systematically review literature. Extract data into standardized formats (e.g., ΔG, ΔH values) and apply random-effects models to account for study heterogeneity. Assess publication bias via funnel plots .
Ethical & Reproducibility Considerations
Q. How can researchers ensure reproducibility in this compound synthesis protocols across laboratories?
Q. What methodologies document negative or null results in this compound bioactivity screens to avoid publication bias?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
